[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Overview
Description
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the adamantyl group: This step might involve the use of adamantyl halides in the presence of a base.
Carbonylation: The carbonyl group can be introduced using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The adamantyl group could enhance its binding affinity or stability, while the pyrazole ring might interact with active sites or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(1-adamantyl)-1H-pyrazole: Lacks the bromo and carbonyl groups.
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole: Lacks the adamantyl group.
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole: Lacks the bromo and carbonyl groups.
Uniqueness
The presence of the adamantyl group, bromo-substituted pyrazole, and carbonyl group makes [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE unique. These functional groups can confer specific properties, such as increased stability, enhanced binding affinity, or unique reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-(1-adamantyl)-3,5-dimethylpyrazol-1-yl]-(4-bromo-2-methylpyrazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O/c1-11-17(20-7-13-4-14(8-20)6-15(5-13)9-20)12(2)25(23-11)19(26)18-16(21)10-22-24(18)3/h10,13-15H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWSSISHFVBRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=NN2C)Br)C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.